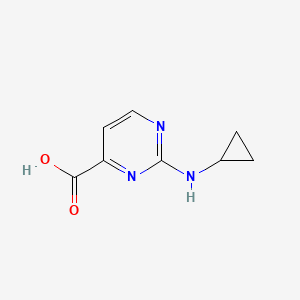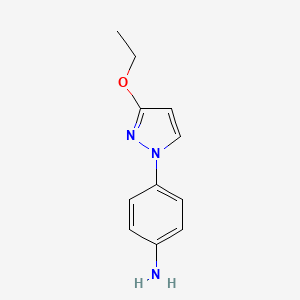![molecular formula C10H17NO2 B13184832 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is often used in various chemical and biological research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 7,7-dimethylbicyclo[2.2.1]heptane.
Amination: The precursor undergoes amination to introduce the amino group at the 2-position.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the amino group, making it less reactive in certain biological contexts.
2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: Contains a protective group on the amino group, which can be removed under specific conditions.
Uniqueness
2-Amino-7,7-dimethylbicyclo[221]heptane-1-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on a rigid bicyclic structure
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6-7H,3-5,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZZQGOSZYVHONLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
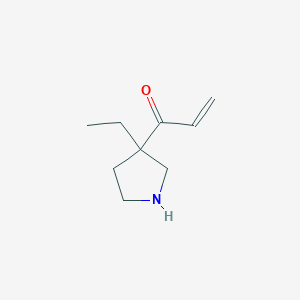
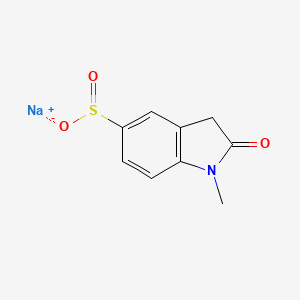
![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)

![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
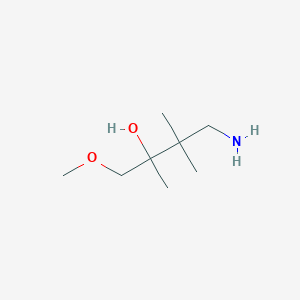
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
